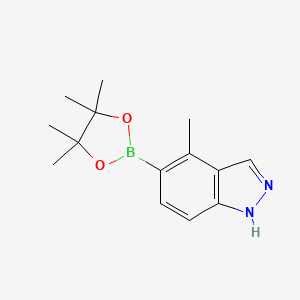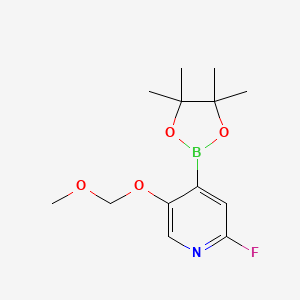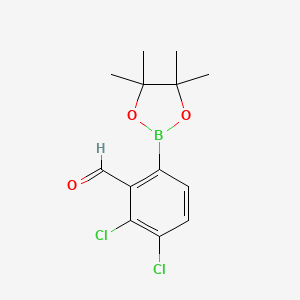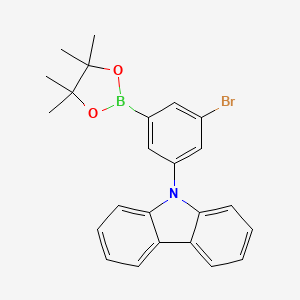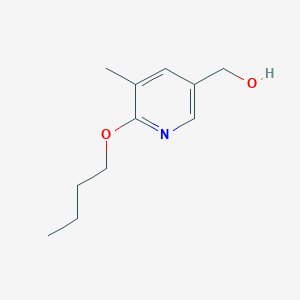
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole derivatives, such as “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, are compounds that are majorly used as intermediates in electronic devices . Their molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of carbazole derivatives includes benzene rings, boronic acid pinacol ester, and carbazole rings . The empirical formula for a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, is C24H24BNO2 .Chemical Reactions Analysis
Carbazole derivatives are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications .Physical And Chemical Properties Analysis
The physical properties of a similar compound, “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester”, include a solid form and a melting point of 165-173 °C .Applications De Recherche Scientifique
3-C9CPBA has been used in a number of scientific research applications, including drug discovery, biochemistry, and physiology. It has been used as a substrate for the study of enzymes, such as cytochrome P450, and has been used in the synthesis of a variety of organic compounds. It has also been used to study the structure-activity relationships of drugs and to develop new drugs.
Mécanisme D'action
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic acid pinacol esters like this compound can act as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . They can also be used in the formation of organic light emitting diodes (OLEDs) .
Biochemical Pathways
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may influence pathways related to light emission and electron transfer .
Result of Action
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may contribute to the generation of light and the transfer of electrons .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-C9CPBA in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 3-C9CPBA is a relatively new compound, and there is limited data available on its safety and toxicity.
Orientations Futures
The use of 3-C9CPBA in scientific research offers a number of potential future directions. For example, further research could be conducted to better understand its mechanism of action, its biochemical and physiological effects, and its safety and toxicity. Additionally, further research could be conducted to develop new drugs based on its structure-activity relationships. Finally, 3-C9CPBA could be used in the synthesis of a variety of organic compounds and to study the structure-activity relationships of existing drugs.
Méthodes De Synthèse
3-C9CPBA is synthesized through a two-step process. The first step involves the reaction of 9-chloro-9H-carbazole with 5-chlorophenylboronic acid pinacol ester in the presence of a base, such as potassium carbonate. The second step involves the reaction of the intermediate with a base, such as potassium carbonate, to form 3-C9CPBA. The reaction is typically carried out in a solvent, such as methanol or ethanol.
Safety and Hazards
Propriétés
IUPAC Name |
9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALTNYUIKSESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)


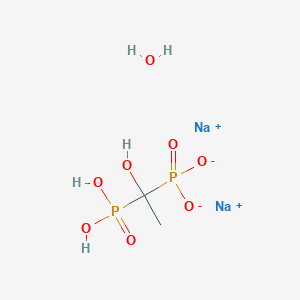
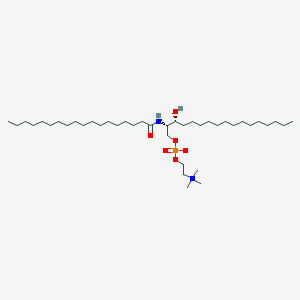
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)


